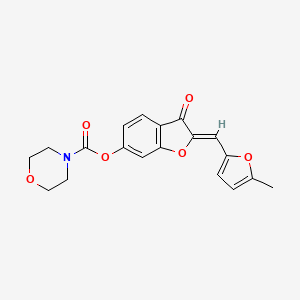![molecular formula C11H15N5 B2748253 5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1340757-75-6](/img/structure/B2748253.png)
5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of triazolopyrimidines . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers .
Synthesis Analysis
The synthesis of functionalized triazolo[1,5-a]pyrimidines has been carried out in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The same triazolopyrimidine ligand coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .科学的研究の応用
Chemical Properties and Synthesis : The triazolopyrimidine derivatives, including those similar to 5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their unique chemical properties and methods of synthesis. One study discusses the synthesis of new ring systems related to triazolopyrimidine, indicating interest in the chemical behavior and potential applications of these compounds (Lauria et al., 2000).
Pharmacological Applications : Various derivatives of triazolopyrimidine have been noted for their broad range of pharmacological activities, such as anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists. These compounds are being explored in several clinical trials and some are already used in marketed drugs (Merugu, Cherukupalli, & Karpoormath, 2022).
Agricultural Applications : Triazolopyrimidines have also been recognized for their relevance in agrochemistry. They are being investigated for their potential use in agriculture, possibly as herbicides or fungicides (De, 2006).
Green Chemistry and Sustainable Synthesis : Some studies have focused on developing environmentally friendly synthesis methods for triazolopyrimidine derivatives, emphasizing the importance of green chemistry principles in the creation of these compounds (Karami, Farahi, & Banaki, 2015).
Antimicrobial Research : Derivatives of triazolopyrimidine have shown promising results in antimicrobial research, with some compounds exhibiting significant effects against bacterial and fungal species. This highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Photographic Applications : Additionally, these compounds have been utilized in photography, indicating their versatility and importance in various industrial applications (Fischer, 2007).
将来の方向性
The [1,2,4]triazolo[1,5-a]pyrimidines, including “5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . Therefore, the future directions in the research of this compound could involve exploring its potential applications in these fields.
特性
IUPAC Name |
5,6-dimethyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-9(2)14-11-12-7-13-16(11)10(8)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDDOXLGEZTEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

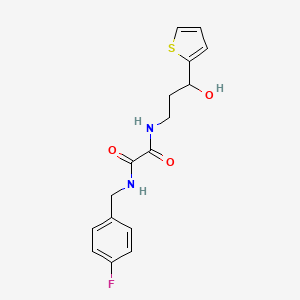
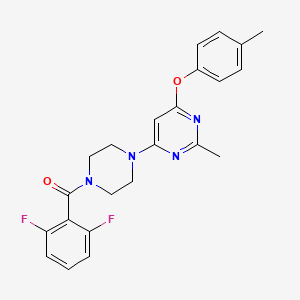
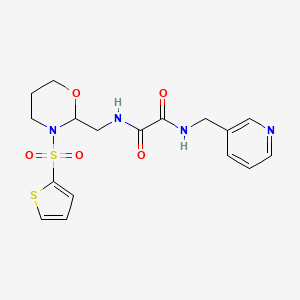
![3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2748176.png)



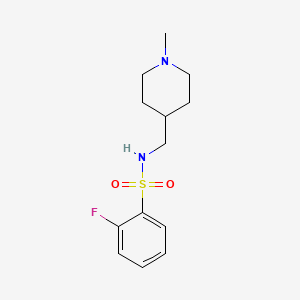
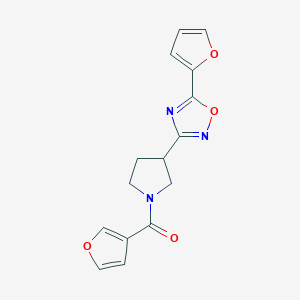

![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)


